molecular formula C10H11FO2 B1463637 Ethyl 2-fluoro-5-methylbenzoate CAS No. 496841-90-8

Ethyl 2-fluoro-5-methylbenzoate

Cat. No. B1463637
CAS RN: 496841-90-8
M. Wt: 182.19 g/mol
InChI Key: ZRLAZXWLICGMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-5-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-5-methylbenzoate is 1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-5-methylbenzoate is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

Ethyl 2-fluoro-5-methylbenzoate is a compound with potential applications in the development of new pharmaceuticals. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. It may serve as a precursor in synthesizing molecules with improved pharmacokinetic properties, such as increased membrane permeation and binding affinity to target proteins .

Organic Synthesis

In organic chemistry, Ethyl 2-fluoro-5-methylbenzoate is valuable for its role in synthetic routes. It can be used to introduce fluorinated aromatic structures into more complex molecules. This compound can participate in reactions under various conditions, contributing to the synthesis of diverse organic compounds .

Material Science

The compound’s properties are also explored in material science. Its stability and reactivity make it suitable for creating novel materials with specific characteristics. Researchers might investigate its incorporation into polymers or coatings to impart unique chemical and physical properties .

Analytical Chemistry

Ethyl 2-fluoro-5-methylbenzoate can be used as a standard or reagent in analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical techniques, such as chromatography or mass spectrometry .

Agriculture

While direct applications in agriculture for Ethyl 2-fluoro-5-methylbenzoate are not extensively documented, fluorinated compounds, in general, have roles in the synthesis of agrochemicals. They can be used to create pesticides or herbicides with enhanced efficacy and reduced environmental impact .

Environmental Applications

Compounds like Ethyl 2-fluoro-5-methylbenzoate may find use in environmental science. They can be part of studies aimed at understanding the behavior of fluorinated compounds in ecosystems or developing methods to detect and measure environmental pollutants .

Safety And Hazards

The safety information for Ethyl 2-fluoro-5-methylbenzoate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-fluoro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAZXWLICGMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673274
Record name Ethyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-5-methylbenzoate

CAS RN

496841-90-8
Record name Ethyl 2-fluoro-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496841-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-5-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-fluoro-5-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-fluoro-5-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-fluoro-5-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-fluoro-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.